N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)benzamide
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Overview
Description
N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a trimethoxyphenyl moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)benzamide are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in cell growth, differentiation, and survival .
Mode of Action
This compound interacts with its targets by binding to their active sites, leading to the inhibition of their functions . For instance, it inhibits tubulin polymerization, a critical process in cell division .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis . It also inhibits Hsp90, a chaperone protein involved in the proper folding of other proteins, leading to the degradation of Hsp90 client proteins .
Pharmacokinetics
Compounds with similar structures have shown good absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis . It also leads to the degradation of Hsp90 client proteins, affecting various cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions might affect the compound’s stability or its interaction with its targets. The presence of other molecules might compete with the compound for its target binding sites, affecting its efficacy .
Biochemical Analysis
Biochemical Properties
The compound N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)benzamide interacts with several enzymes, proteins, and other biomolecules. It has been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . The compound’s interactions with these biomolecules are primarily inhibitory, disrupting their normal function and leading to various biochemical effects.
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting tubulin polymerization, which disrupts microtubule dynamics . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. The compound effectively inhibits tubulin, a globular protein that is the main constituent of microtubules in cells . This inhibition disrupts the normal function of microtubules, leading to various cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits potent inhibitory activity against various cancerous cell lines, with IC 50 values between 0.36 and 0.86 μM . Over time, this inhibition can lead to significant changes in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent inhibitory activity against various cancerous cell lines. At higher doses, the compound may have toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, leading to changes in metabolic flux or metabolite levels .
Transport and Distribution
The compound this compound is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, which can affect its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm of cells, where it interacts with tubulin . This interaction disrupts the normal function of microtubules, leading to various cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using Hantzsch’s synthesis, which involves the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of catalysts such as bromine or iodine.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a reaction involving 3,4,5-trimethoxyphenylamine and a suitable acylating agent.
Formation of the Benzamide Group: The benzamide group is typically formed by reacting the intermediate product with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted thiazole compounds.
Scientific Research Applications
N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)benzamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Biological Research: It is used in studies involving enzyme inhibition, particularly targeting enzymes like tubulin, heat shock protein 90, and thioredoxin reductase.
Pharmaceutical Development: The compound serves as a lead structure for the development of new therapeutic agents.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Inhibitors of dihydrofolate reductase.
Uniqueness
N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)benzamide is unique due to its combination of a thiazole ring, benzamide group, and trimethoxyphenyl moiety, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-[3-oxo-3-(3,4,5-trimethoxyanilino)propyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-28-17-11-16(12-18(29-2)20(17)30-3)23-19(26)10-9-15-13-31-22(24-15)25-21(27)14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCVGCRUTYLBPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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